molecular formula C17H14O7 B030820 Isothymusin CAS No. 98755-25-0

Isothymusin

Cat. No. B030820
CAS RN: 98755-25-0
M. Wt: 330.29 g/mol
InChI Key: IODGQWWTJYDCLN-UHFFFAOYSA-N
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Description

Isothymusin is a chemical compound known for its potential inhibitory effects on cancer cell proliferation. It is a dimethoxy, trihydroxy flavone present in plants like Ocimum sanctum and Limnophilla geoffrayi. Research into isothymusin has explored its effects on redox status, cell cytotoxicity, and targets involved in the promotion and progression of cancer cells, demonstrating its antiproliferative and radical scavenging activity (Singh et al., 2020).

Scientific Research Applications

Anticancer Potential

Isothymusin, found in plants like Ocimum sanctum and Limnophilla geoffrayi, has been studied for its anticancer properties. Research has shown that isothymusin can inhibit the proliferation of various cancer cell lines, including leukemia, colon, skin, and breast cancer. It affects key enzymes associated with cancer progression, such as cycloxygenase-2 and lipoxygenase-5, and also targets proliferation markers like cathepsin-D, dihydrofolate reductase, hyaluronidase, and ornithine-decarboxylase. These findings are supported by both in vitro assays and in silico studies. The compound also displays antioxidant properties, scavenging radicals like DPPH and nitric oxide, and shows a moderate ferric reducing potential. Importantly, toxicity studies indicate a non-mutagenic nature and moderate ocular irritancy, suggesting its potential as a lead for developing more effective anticancer agents (Singh et al., 2020).

Computational Analysis in Anticancer Research

Another study highlighted the application of isothymusin in computational analysis for anticancer activity. In this study, isothymusin was identified as a potential inhibitor of the epidermal growth factor receptor (EGFR), which is known to induce metastasis in oral squamous cell carcinoma (OSCC) and other cancers. This suggests isothymusin's potential role as a chemotherapeutic agent for treating OSCC, functioning by inhibiting metastasis-inducing proteins (Ariya et al., 2019).

Antimycobacterial and Antioxidant Properties

Isothymusin has also demonstrated antimycobacterial and antioxidant activities. It showed inhibition activity against Mycobacterium tuberculosis and exhibited antioxidant activity against DPPH radical scavenging. This suggests its potential use in treating infections and as an antioxidant agent (Suksamrarn et al., 2003).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Isothymusin . It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

Isothymusin shows promising anticancer potential and can be taken up as a phytochemical lead for the synthesis of analogues possessing enhanced anticancer potential . More research is needed to fully understand its potential therapeutic applications.

properties

IUPAC Name

5,8-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-16-13(20)12-10(19)7-11(8-3-5-9(18)6-4-8)24-15(12)14(21)17(16)23-2/h3-7,18,20-21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODGQWWTJYDCLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isothymusin

CAS RN

98755-25-0
Record name Isothymusin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098755250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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